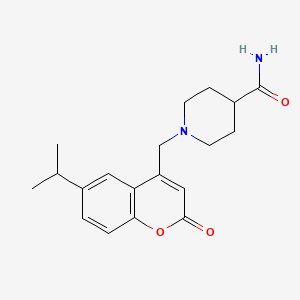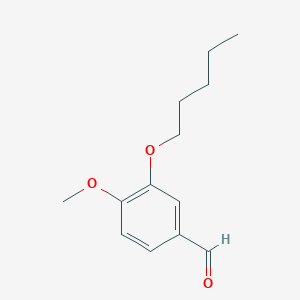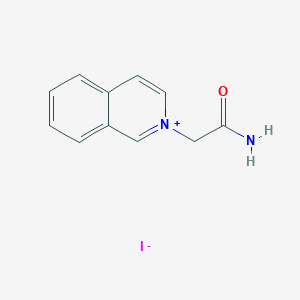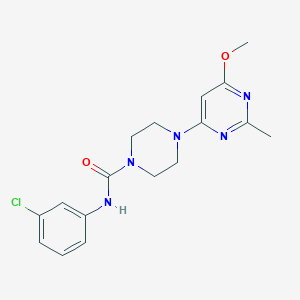![molecular formula C17H13FN6OS2 B2634919 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852375-04-3](/img/structure/B2634919.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolo-pyridazine group, a thioether group, and a thiazole group . It is part of the 1,2,4-triazole class of compounds, which are known for their multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a fluorophenyl group, a triazolo-pyridazine group, a thioether group, and a thiazole group . The presence of these groups likely contributes to the compound’s biological activity .
Scientific Research Applications
Modification of PI3K Inhibitors for Anticancer Applications
One study discusses the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity against cancer cell lines while reducing toxicity. The study underscores the compound's potential as an effective anticancer agent with lower toxicity, indicating a promising avenue for developing targeted cancer therapies (Wang et al., 2015).
Development of Fused Heterocyclic Compounds
Another research effort focused on developing a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. These compounds exhibited a variety of interesting biological properties due to the fusion of heterocyclic 1,2,4-triazoles, showing the structural versatility and potential for various pharmaceutical applications (Karpina et al., 2019).
Antibacterial and Antifungal Properties
Research on condensed bridgehead nitrogen heterocyclic systems, such as [1,2,4]triazolo[3,4][1,3,4]thiadiazines, demonstrates significant antibacterial, antifungal, and antitubercular activities. These findings highlight the importance of heterocyclic compounds in developing new antimicrobial agents, which could be crucial in addressing the rising issue of antibiotic resistance (Shiradkar & Kale, 2006).
Antioxidant and Anticancer Activities
A study on triazolo-thiadiazoles explores their in vitro antioxidant properties and anticancer activities, particularly against hepatocellular carcinoma cell lines. Such research underscores the potential therapeutic applications of these compounds in treating cancer and managing oxidative stress-related diseases (Sunil et al., 2010).
Insecticidal Activities
The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety against agricultural pests, like the cotton leafworm, Spodoptera littoralis, reveal the potential of these compounds in developing new insecticides. This research aligns with the ongoing search for safer, more effective pest control methods (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is currently unknown . Similar compounds have been found to inhibit enzymes such as shikimate dehydrogenase , which plays a crucial role in the biosynthesis of the chorismate end product .
Mode of Action
Based on the structure and the known actions of similar compounds, it may interact with its target enzyme to inhibit its function .
Biochemical Pathways
If it does inhibit shikimate dehydrogenase like similar compounds, it would affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids and other aromatic compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does inhibit shikimate dehydrogenase like similar compounds, it could potentially disrupt the biosynthesis of aromatic amino acids and other aromatic compounds .
Action Environment
Therefore, it is currently unknown how factors such as pH, temperature, and the presence of other compounds might affect its action .
properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6OS2/c1-10-8-27-17(19-10)20-14(25)9-26-15-6-5-13-21-22-16(24(13)23-15)11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMNYGOBIBVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2634843.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)




![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)
